molecular formula C20H20N6O4 B2954593 9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-43-0

9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2954593
CAS No.: 898410-43-0
M. Wt: 408.418
InChI Key: XGLQSCFTPFAHHZ-UHFFFAOYSA-N
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Description

9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a potent and selective small-molecule inhibitor of the kinase Ataxia Telangiectasia Mutated (ATM). ATM is a central regulator of the DNA damage response (DDR), particularly for double-strand breaks (DSBs). This compound functions by specifically inhibiting ATM kinase activity , thereby preventing the phosphorylation of downstream substrates like CHK2, KAP1, and H2AX, which are critical for cell cycle arrest, DNA repair, and apoptosis. Its primary research value lies in its use as a chemical tool to probe the ATM-dependent DDR pathway in cellular models, enabling the study of DSB repair mechanisms and genomic instability. Furthermore, this inhibitor has significant applications in oncology research, where it is investigated for its potential to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapeutics like etoposide. By inhibiting ATM, researchers can explore synthetic lethality approaches, particularly in tumors with deficiencies in complementary DNA repair pathways such as homologous recombination. This makes it a valuable compound for studying cancer cell survival, improving the efficacy of radio- and chemotherapy, and understanding the mechanisms of treatment resistance.

Properties

IUPAC Name

9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4/c1-12(27)9-25-18(29)16-17(23(3)20(25)30)21-19-24(16)11-15(14-7-5-4-6-8-14)22-26(19)10-13(2)28/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLQSCFTPFAHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)C)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a member of the purine derivative family and has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 358.36 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of its interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of purine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation.

  • Mechanism : The proposed mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds that inhibit TS can induce apoptosis in cancer cells.
CompoundIC50 (μM)Target
9-Methyl Compound1.95Thymidylate Synthase
Reference Drug (Pemetrexed)7.26Thymidylate Synthase

This data suggests that the compound is significantly more potent than Pemetrexed in inhibiting TS activity.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Studies show that it exhibits inhibitory effects against various bacterial strains.

  • Tested Strains : Escherichia coli, Staphylococcus aureus
CompoundZone of Inhibition (mm)
9-Methyl Compound15
Control (Antibiotic)20

The results indicate that while the compound shows promise as an antimicrobial agent, it is less effective than standard antibiotics.

Interaction with Adenosine Receptors

Another area of interest is the interaction of this compound with adenosine receptors (ARs). Adenosine receptors are implicated in numerous physiological processes and are targets for various therapeutic agents.

  • Binding Affinity : Preliminary studies suggest that the compound may exhibit affinity for A1 and A2A adenosine receptors, which are involved in cardiovascular function and neurotransmission.

Case Studies

Several case studies have documented the biological effects of similar purine derivatives. For instance:

  • Study on Anticancer Activity : A derivative similar to our compound was tested against multiple cancer cell lines, showing significant antiproliferative effects with IC50 values ranging from 1.1 μM to 2.6 μM across different lines.
  • Antimicrobial Efficacy Study : In a comparative study against common pathogens, a related purine derivative demonstrated substantial antimicrobial activity with MIC values comparable to traditional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazino[3,4-e]Purine Derivatives

Example Compound: 4-Imino-6,8-Dihydro-[1,2,4]Triazino[3,4-e]Purine-7,9(1H,4H)-Dione (53)

  • Structural Differences : Fused at the e-bond (vs. f-bond in the target compound) and lacks the phenyl and 2-oxopropyl groups.
  • Activity : Demonstrated significant antitumor activity against the MCF-7 breast cancer cell line, reducing cell growth to <32% .
  • Key Insight : The e-bond fusion appears critical for antitumor efficacy, while f-bond derivatives (like the target compound) may prioritize different biological pathways.
Triazino[5,6-b]Quinoxaline Derivatives

Example Compound: 1-(5,10-Dihydro-[1,2,4]Triazino[5,6-b]Quinoxalin-3-yl)-3-Methyl-1H-Pyrazol-5(4H)-One (33)

  • Structural Differences: Replaces the purine-dione core with a quinoxaline system and includes a pyrazolone moiety.
  • Activity : Exhibited moderate antimicrobial activity against E. coli and C. albicans .
  • Key Insight: Heterocyclic variations (quinoxaline vs.
Triazino[3,4-f]Purine Derivatives with Substituted Benzyl Groups

Example Compounds :

  • 3-(4-Chlorophenyl)-7,9-Dimethyl-1-(3-Methylbenzyl)-...-Dione (CAS 898409-97-7)
  • 3-(4-Chlorophenyl)-7,9-Dimethyl-1-(2-Methylbenzyl)-...-Dione (CAS 898442-86-9)
  • Structural Differences : Both feature chlorophenyl and methylbenzyl substituents instead of phenyl and 2-oxopropyl groups.
  • Physicochemical Data :
Property Target Compound CAS 898409-97-7 CAS 898442-86-9
Molecular Formula C₂₃H₂₅N₆O₄ C₂₃H₂₁ClN₆O₂ C₂₃H₂₁ClN₆O₂
Molecular Weight (g/mol) ~463.5 448.9 448.9
Key Substituents 2-oxopropyl 3-methylbenzyl 2-methylbenzyl
Triazino[3,4-e]Purine-Triones

Example Compound: [1,2,4]Triazino[3,4-e]Purine-4,7,9(1H,6H,8H)-Trione (54)

  • Structural Differences : Contains three ketone groups (trione) instead of two diones and lacks alkyl/aryl substituents.
  • Synthesis: Derived from hydrolysis of 4-imino intermediates (e.g., 53) .
  • Key Insight : The absence of substituents in 54 correlates with reduced bioactivity, highlighting the importance of functional groups (e.g., phenyl, methyl) in modulating efficacy .

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